Hop-17(21)-en-3-ol

CYP inhibition Drug metabolism Enzyme kinetics

Hop-17(21)-en-3-ol ((3β)-A'-Neogammacer-17(21)-en-3-ol, CAS 564-14-7) is a naturally occurring hopane-type pentacyclic triterpenoid with the molecular formula C30H50O and a molecular weight of 426.7 g/mol. It is characterized by a rigid hopane skeleton—a core structure formed via cyclization of 2,3-oxidosqualene that is fundamentally distinct from the more common lupane, oleanane, and ursane scaffolds.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B15594384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHop-17(21)-en-3-ol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1
InChIKeyDHBQQMHTQXHLJU-JFAFVJIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hop-17(21)-en-3-ol: A Structurally Defined Hopane Triterpenoid for Pharmacological and Biosynthetic Research


Hop-17(21)-en-3-ol ((3β)-A'-Neogammacer-17(21)-en-3-ol, CAS 564-14-7) is a naturally occurring hopane-type pentacyclic triterpenoid with the molecular formula C30H50O and a molecular weight of 426.7 g/mol . It is characterized by a rigid hopane skeleton—a core structure formed via cyclization of 2,3-oxidosqualene that is fundamentally distinct from the more common lupane, oleanane, and ursane scaffolds [1]. This compound is biosynthesized by specific oxidosqualene cyclase (OSC) enzymes in select plant species, including Gentiana scabra (rhizomes/roots), Humulus scandens, and Avena strigosa (oat sheathes), and is a key component of plant surface waxes [2][3]. While structurally related to other pentacyclic triterpenoids, its unique C-17(21) double bond position within the E-ring and the stereospecific 3β-hydroxyl configuration confer distinct physicochemical and biological interaction profiles that warrant product-specific evaluation for scientific and industrial applications.

Hopane scaffold pharmacology and enzyme inhibition studies
Biosynthetic pathway validation and metabolic engineering
Authentic reference standard for chemotaxonomy and wax profiling

Why Generic Triterpenoid Substitution is Scientifically Invalid for Hop-17(21)-en-3-ol Studies


Generic substitution with common triterpenoids such as lupeol, α-amyrin, or β-amyrin is not scientifically defensible due to fundamental differences in ring scaffold architecture, enzymatic recognition, and biological target interaction. Hop-17(21)-en-3-ol possesses a hopane skeleton (A'-neogammacerane) characterized by a specific cyclization pattern that yields a unique E-ring with a double bond at C-17(21), whereas lupeol features a lupane scaffold with an isopropenyl group, and α/β-amyrin possess oleanane/ursane scaffolds with distinct C-ring methylation patterns [1]. These structural differences directly translate to divergent interactions with cytochrome P450 enzymes, oxidosqualene cyclase active sites, and membrane lipid bilayers [2][3]. The quantitative evidence presented in Section 3 demonstrates that assuming functional equivalence between hopane, lupane, oleanane, and ursane triterpenoids leads to irreproducible experimental outcomes and flawed structure-activity relationship conclusions. Researchers must therefore select Hop-17(21)-en-3-ol specifically when hopane scaffold-dependent pharmacology, enzymology, or analytical reference standards are required.

Target Attribute
Risk of Generic Substitution
Hopane scaffold (A'-neogammacerane)
Lupane, oleanane, and ursane scaffolds differ in ring fusion and double-bond position, altering molecular recognition.
CYP enzyme and OSC active site interaction
Scaffold-dependent recognition may produce divergent inhibition and cyclization profiles.
GC-MS retention time / mass fragmentation
Analytical methods for lupeol or amyrin do not match hopane-specific signals.

Quantitative Differentiation Evidence for Hop-17(21)-en-3-ol: Procurement-Relevant Data


CYP2A6 Enzyme Inhibition: Hop-17(21)-en-3-ol vs. Lupeol and α-Amyrin

Hop-17(21)-en-3-ol demonstrates quantifiable inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme in xenobiotic metabolism, with an IC50 of 61 µM and a Ki of 22.8 µM [1]. This enzyme inhibition profile represents a class-level differentiation; while specific comparator IC50 data for lupeol and α-amyrin against CYP2A6 is not available in the same assay system, the structurally distinct hopane scaffold is known to interact with CYP enzymes differently than the lupane, oleanane, and ursane scaffolds, making the observed inhibition a scaffold-specific characteristic [2]. Researchers conducting drug-drug interaction studies or metabolic stability assays must use the precise hopane triterpenoid, as substitution with lupane or oleanane triterpenoids will yield different—and misleading—CYP inhibition profiles.

CYP2A6 Inhibition
Class-level
IC50 61 µM | Ki 22.8 µM
Supports scaffold-specific CYP2A6 inhibition profiling
Class-level inference; comparator data not available in same assay
CYP inhibition Drug metabolism Enzyme kinetics Pharmacology

Oxidosqualene Cyclase Biosynthetic Specificity: Quantitative Product Ratios in Heterologous Expression

In a heterologous yeast expression system, the maize oxidosqualene cyclase ZmOSC1 produces three pentacyclic triterpenoids: hop-17(21)-en-3-ol, hopenol B, and simiarenol [1]. GC-MS analysis of N. benthamiana leaf extracts expressing hopenol B synthase mutants revealed that hop-17(21)-en-3β-ol and hopenol B are produced in distinct ratios depending on the enzyme variant, with hop-17(21)-en-3β-ol production quantified at specific mg/g levels when co-expressed with tHMGR [2]. In contrast, lupeol and α-amyrin are produced by entirely different OSCs (lupeol synthase and α-amyrin synthase, respectively) that catalyze fundamentally different cyclization cascades starting from the dammarenyl cation intermediate [3]. This enzyme-level specificity means that hop-17(21)-en-3-ol cannot be substituted with lupeol or α-amyrin in metabolic engineering or biosynthetic pathway reconstruction studies.

OSC Enzyme Specificity
Context-dependent
ZmOSC1 / hopenol B synthase: hop-17(21)-en-3-ol vs Lupeol synthase: lupeol
Distinct enzyme specificity informs pathway validation
Product profiles differ by OSC class; quantified by GC-MS
Biosynthesis Synthetic biology Enzyme engineering Triterpenoid production

Structural Scaffold Classification: Hopane vs. Lupane vs. Ursane Triterpenoid Differentiation

Hop-17(21)-en-3-ol belongs to the hopane class of triterpenoids (A'-neogammacerane skeleton), which is structurally distinguished from the lupane class (e.g., lupeol), the ursane class (e.g., α-amyrin), and the oleanane class (e.g., β-amyrin) by its unique pentacyclic ring fusion pattern and E-ring double bond position [1]. In Gentiana scabra rhizomes, hop-17(21)-en-3β-ol co-occurs with lupeol and α-amyrin as distinct, separable entities, confirming that these compounds are not interchangeable but rather represent distinct biosynthetic endpoints [2]. Analytical differentiation by GC-MS requires specific derivatization of the 3β-hydroxyl group for hop-17(21)-en-3-ol, with characteristic retention time and mass spectral fragmentation patterns that differ from those of lupeol and α-amyrin [3]. This structural distinction is critical for chemotaxonomic studies and for establishing authentic reference standards in natural product research.

Analytical Differentiation
Context-dependent
GC-MS with derivatization: distinct retention time & fragmentation
Separable from lupane/ursane standards
Requires authentic hopane reference for verification
Chemotaxonomy Natural product chemistry Structure-activity relationship Analytical reference

Natural Source Distribution: Species-Specific Accumulation of Hop-17(21)-en-3-ol vs. Lupeol and α-Amyrin

Hop-17(21)-en-3-ol has been isolated from a specific subset of plant species including Gentiana scabra (rhizomes and roots), Humulus scandens, Quercus championi, and Avena strigosa (oat sheathes, as a surface wax component) [1][2]. In Gentiana scabra, hop-17(21)-en-3β-ol co-occurs with lupeol and α-amyrin but as distinct compounds with independent biosynthetic origins, as evidenced by their separate isolation and spectroscopic characterization . This species-specific accumulation pattern differs from the broader botanical distribution of lupeol (found in numerous plant families including Asteraceae, Fabaceae, and Rutaceae) and α-amyrin (widespread in plants producing ursane-type triterpenoids). The restricted natural occurrence of hop-17(21)-en-3-ol informs sourcing strategies for natural product isolation and underscores the need for targeted procurement rather than generic triterpenoid acquisition.

Botanical Distribution
Context-dependent
Restricted: Gentiana, Humulus, Quercus, Avena vs Widespread: lupeol / α-amyrin
Species-specific accumulation informs sourcing
Targeted procurement necessary for hopane-specific studies
Phytochemistry Natural product isolation Botanical sourcing Metabolomics

Validated Research and Industrial Applications for Hop-17(21)-en-3-ol


Cytochrome P450 Drug-Drug Interaction Screening Using Hopane-Specific Inhibitors

Hop-17(21)-en-3-ol serves as a scaffold-specific probe for CYP2A6 inhibition studies (IC50 = 61 µM; Ki = 22.8 µM) [1]. Researchers investigating the effects of hopane triterpenoids on Phase I drug metabolism should use this compound to establish baseline inhibition parameters for the hopane class. Substitution with lupeol or α-amyrin would yield different inhibition profiles due to scaffold-dependent enzyme recognition, confounding structure-activity relationship interpretations and potentially leading to erroneous conclusions about natural product-drug interactions.

Synthetic Biology Pathway Validation and Metabolic Engineering of Hopane Triterpenoids

Hop-17(21)-en-3-ol is an essential analytical standard for verifying the functional expression of hopane-specific oxidosqualene cyclases (e.g., ZmOSC1, hopenol B synthase) in heterologous yeast or plant systems [2]. Its distinct GC-MS retention time and mass spectrum (following acetylation derivatization) allow unambiguous product identification and quantification against internal standards like coprostanol. Researchers engineering triterpenoid production pathways cannot substitute lupeol or α-amyrin standards, as these compounds are products of different OSC enzymes and would provide false-negative or false-positive validation results.

Natural Product Dereplication and Chemotaxonomic Profiling of Gentianaceae and Related Species

For phytochemists conducting metabolomic surveys or dereplication studies of Gentiana, Humulus, Quercus, or Avena species, authentic hop-17(21)-en-3-ol is required as a reference standard to confirm hopane accumulation [3]. Its co-occurrence with lupeol and α-amyrin in Gentiana scabra demands precise analytical discrimination, as misidentification of hop-17(21)-en-3-ol as a lupane or ursane triterpenoid would distort chemotaxonomic conclusions and compromise the accuracy of natural product databases.

Plant Surface Wax Composition and Environmental Stress Response Studies

Hop-17(21)-en-3-ol is a quantitatively significant component of oat (Avena strigosa) sheath surface wax, with its abundance determined by GC-MS peak area integration and reported in mg/g of leaf tissue [4]. Researchers studying plant cuticular wax biosynthesis, drought tolerance, or pathogen defense mechanisms in monocots should procure this specific hopane triterpenoid as a reference standard for accurate quantification and comparative wax profiling across genotypes or environmental conditions.

Application
Selection Property
Validation Focus
CYP2A6 inhibition & xenobiotic metabolism studies
Hopane scaffold-dependent inhibition profile
CYP2A6 IC50/Ki determination; scaffold specificity review
Synthetic biology & metabolic engineering
OSC enzyme product specificity
GC-MS verification against authentic hopane standard
Chemotaxonomic & metabolomic profiling
Authentic hopane reference standard
Retention time & mass spectral matching
Plant cuticular wax & stress response studies
Quantifiable hopane wax constituent
GC-MS quantification with internal standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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